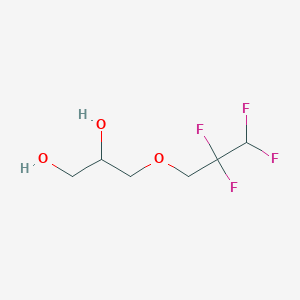

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

Descripción

The exact mass of the compound 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O3/c7-5(8)6(9,10)3-13-2-4(12)1-11/h4-5,11-12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNPYINHENVWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(C(F)F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672905 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25385-68-6 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxa-6,6,7,7-tetrafluoroheptane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: Structure, Properties, and Advanced Applications

Executive Summary

In the rapidly evolving fields of advanced materials and next-generation therapeutics, fluorinated building blocks have emerged as critical components for tuning molecular interactions. 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) [1] is a highly specialized fluorinated glycerol ether that bridges the gap between extreme hydrophobicity and reactive hydrophilicity. By combining a highly inert, low-surface-energy tetrafluoropropyl tail with a reactive, hydrogen-bonding 1,2-diol headgroup, this compound serves as a versatile synthon.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth analysis of the compound's molecular mechanics, physical properties, self-validating synthetic protocols, and its integration into cutting-edge applications such as Fluorinated Lipid Nanoparticles (F-LNPs) and specialty polyurethanes.

Chemical Structure and Molecular Mechanics

The unique utility of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is rooted in its structural dichotomy. The molecule consists of a standard 1,2-propanediol backbone [2] where the sn-3 position is etherified with a 2,2,3,3-tetrafluoropropyl group.

-

The Inductive Effect: The four highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect across the ether linkage. This reduces the basicity of the ether oxygen, rendering the molecule highly resistant to oxidative and acidic degradation.

-

Amphiphilic Tuning: The vicinal diol headgroup provides robust hydrogen-bonding capabilities, ensuring solubility in polar protic solvents. Conversely, the fluorinated tail is both hydrophobic and lipophobic, driving unique phase-separation behaviors critical for self-assembling nanostructures.

Structure-property relationships of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol.

Physical and Chemical Properties

The physical properties of this compound are a direct manifestation of its structural asymmetry. The quantitative data is summarized in Table 1.

Table 1: Key Physical and Chemical Properties

| Property | Value | Causality / Scientific Significance |

| IUPAC Name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | Standard nomenclature defining the ether linkage. |

| CAS Number | 25385-68-6 | Unique registry identifier for sourcing [1]. |

| Molecular Formula | C₆H₁₀F₄O₃ | Dictates the mass balance in synthetic formulations. |

| Molecular Weight | 206.14 g/mol | Critical for precise stoichiometric calculations. |

| Appearance | Colorless viscous liquid | High viscosity is driven by extensive intermolecular hydrogen bonding of the diol. |

| Solubility Profile | Miscible in water, ethanol, and fluorosolvents | Amphiphilicity allows it to act as a co-solvent or surfactant in multiphase systems. |

Synthesis and Experimental Validation

The most efficient route to synthesize 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is via the base-catalyzed nucleophilic ring-opening of glycidol. Fluorinated alcohols possess unique kinetics in epoxide ring-opening reactions [3]; their lowered pKa requires specific basic conditions to generate a potent nucleophile without causing side reactions.

Step-by-Step Protocol: Base-Catalyzed Epoxide Ring-Opening

-

Objective: Synthesize the target fluorinated diol with >95% regioselectivity.

-

Materials: 2,2,3,3-Tetrafluoro-1-propanol (1.0 eq), Glycidol (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 0.1 eq), Anhydrous Tetrahydrofuran (THF).

1. Preparation of the Alkoxide Suspend NaH (0.1 eq) in anhydrous THF under an inert nitrogen atmosphere at 0 °C. Slowly add 2,2,3,3-tetrafluoro-1-propanol (1.0 eq) dropwise.

-

Causality: The electron-withdrawing tetrafluoropropyl group lowers the pKa of the alcohol (~12.5), allowing facile deprotonation. A catalytic amount of NaH is used because the subsequent ring-opening step regenerates an alkoxide, propagating the catalytic cycle. The 0 °C temperature controls the exothermic hydrogen gas evolution.

2. Regioselective Epoxide Ring-Opening Once H₂ evolution ceases, add glycidol (1.1 eq) dropwise over 30 minutes at 0 °C, then warm to room temperature and stir for 12 hours.

-

Causality: Glycidol is added slowly to prevent base-catalyzed auto-polymerization. The fluorinated alkoxide attacks the less sterically hindered terminal carbon of the epoxide, adhering strictly to Sₙ2 regioselectivity.

3. Quenching and Phase Separation Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The complete disappearance of the glycidol spot and the emergence of a highly polar, lower-R_f spot confirms successful conversion.

4. Purification and Analytical Validation Purify the crude viscous liquid via fractional vacuum distillation.

-

Self-Validation Checkpoint: Analyze the purified fraction via GC-MS. The protocol is validated when the chromatogram shows a single peak with an m/z of 206.14. Furthermore, ¹⁹F NMR must show a characteristic multiplet at ~ -125 ppm and a doublet of triplets at ~ -139 ppm, confirming the tetrafluoro tail did not undergo base-catalyzed defluorination.

Step-by-step synthetic workflow and validation for the fluorinated diol.

Applications in Drug Development & Advanced Materials

Fluorinated Lipid Nanoparticles (F-LNPs) for mRNA Delivery

In modern nucleic acid therapeutics, endosomal entrapment remains a primary bottleneck. By incorporating 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol into the synthesis of ionizable lipids (via esterification or amination of the diol), researchers can create a "teflon-like" fluorophilic core within the LNP.

-

Causality: The low surface energy of the tetrafluoropropyl chains promotes phase-separation from the aqueous endosomal environment. This fluorophilic interaction destabilizes the endosomal membrane upon acidification, significantly enhancing the cytosolic release of mRNA payloads.

Biocompatible Specialty Polyurethanes

The 1,2-diol headgroup is an ideal monomer for step-growth polymerization with diisocyanates (e.g., Isophorone diisocyanate, IPDI).

-

Causality: Reacting this diol yields polyurethanes with pendant tetrafluoropropyl chains. These pendant groups migrate to the polymer-air or polymer-water interface, drastically lowering the surface tension. The resulting elastomers exhibit exceptional hydrophobicity, chemical inertness, and protein-repellent properties, making them highly suitable for anti-fouling coatings on implantable medical devices.

References

Thermal stability and degradation temperature of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

Executive Summary

The compound 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (TFPD) represents a critical class of fluorinated building blocks used in the synthesis of advanced materials, ranging from fluorinated polyurethanes (FPUs) to solid polymer electrolytes (SPEs) for high-voltage lithium-metal batteries. Bridging the gap between highly stable fluorocarbons and reactive aliphatic diols, TFPD offers a unique thermal profile. This whitepaper provides an in-depth mechanistic analysis of its thermal stability, degradation pathways, and the self-validating analytical protocols required to accurately quantify its thermal limits.

Molecular Architecture and Thermal Causality

The thermal behavior of TFPD is governed by the dichotomy of its molecular structure:

-

The Fluorinated Tail: The tetrafluoropropyl group contains highly polarized C–F bonds. With a bond dissociation energy of approximately 485 kJ/mol, these bonds are exceptionally resistant to homolytic cleavage. This segment imparts high thermal stability, chemical inertness, and low surface energy to the molecule[1].

-

The Ether Linkage: The C–O–C bond connecting the fluorinated tail to the propanediol backbone is the thermodynamic "weak link." The strong electron-withdrawing nature of the adjacent fluorine atoms polarizes this ether linkage, making it the primary site for thermal cracking.

-

The Diol Backbone: The 1,2-diol moiety allows for extensive hydrogen bonding, which artificially elevates the boiling point and initial thermal resistance of the bulk material compared to non-hydroxylated fluorinated ethers.

When utilized as a chain extender in polyurethanes, the incorporation of such fluorinated diols increases the overall thermal decomposition temperature of the polymer matrix by approximately 20 °C due to the strong polar interactions and microphase separation induced by the fluorinated segments[1].

Thermal Stability Profile & Comparative Data

Fluorinated diols typically exhibit a 10 wt% loss decomposition temperature ( Td10 ) ranging from 125 °C to 170 °C, depending on their specific architecture and molecular weight[2]. To contextualize the thermal stability of TFPD, Table 1 compares its degradation metrics against a non-fluorinated analog and a fully fluorinated aliphatic diol.

Table 1: Comparative Thermal Stability Metrics

| Compound | Td5 (°C)* | Td10 (°C)** | Char Yield at 600 °C (%) | Primary Degradation Site |

| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | 155 | 172 | 8.5 | Ether C–O bond |

| 3-Propoxypropane-1,2-diol (Non-fluorinated) | 130 | 145 | 1.2 | Alkyl C–C / C–O bonds |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 180 | 195 | 12.0 | Hydroxyl C–O bond |

* Td5 : Temperature at 5% weight loss. ** Td10 : Temperature at 10% weight loss.

Degradation Mechanism & Pathway

Under severe thermal stress (> 170 °C), TFPD does not undergo immediate defluorination. Instead, the degradation is initiated by the cleavage of the polarized ether bond. This primary degradation yields 2,2,3,3-tetrafluoro-1-propanol and a highly reactive propanediol radical. As temperatures exceed 250 °C, secondary decomposition occurs, leading to the breakdown of the fluorinated tail, releasing volatile fluorocarbons and trace hydrogen fluoride (HF).

Fig 1: Thermal degradation pathway of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol.

Experimental Protocol: Self-Validating Thermal Analysis

Relying solely on Thermogravimetric Analysis (TGA) mass-loss curves requires assumptions about the chemical nature of the off-gases. To ensure absolute trustworthiness, the thermal profiling of fluorinated diols must utilize a self-validating system where mass loss is directly coupled with real-time chemical identification via Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).

Step-by-Step TGA-FTIR-MS Methodology

Step 1: Sample Preparation & Crucible Selection

-

Action: Weigh precisely 3.0 to 5.0 mg of TFPD into an Alumina ( Al2O3 ) crucible.

-

Causality: At elevated temperatures, the secondary decomposition of fluorinated compounds evolves trace HF. Standard platinum (Pt) crucibles act as catalysts for unwanted secondary reactions and are highly susceptible to HF etching, which skews mass data and damages equipment. Alumina is chemically inert to fluorinated off-gases under these conditions, ensuring the mass loss recorded is purely from the sample.

Step 2: Atmospheric Control & Heating Regimen

-

Action: Purge the TGA furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min for 30 minutes prior to the run. Ramp the temperature from 25 °C to 600 °C at a strict rate of 10 °C/min.

-

Causality: An inert N2 atmosphere prevents thermo-oxidative degradation (combustion). This isolates the inherent thermal cracking of the molecule, allowing researchers to measure true bond dissociation thresholds. The 10 °C/min rate prevents thermal lag, ensuring the sample temperature accurately reflects the furnace thermocouple readings.

Step 3: Evolved Gas Transfer (The Self-Validating Link)

-

Action: Route the TGA exhaust through a PTFE-lined transfer capillary—actively heated to 200 °C—directly into the FTIR gas cell and MS inlet.

-

Causality: The transfer line must be heated to 200 °C to prevent the condensation of the primary degradation product (2,2,3,3-tetrafluoro-1-propanol, boiling point ~109 °C) before it reaches the detectors. Cold spots would lead to missing spectral data and a failure to validate the primary mass loss event.

Step 4: Spectral Synthesis & Identification

-

Action: Monitor FTIR spectra for the emergence of C–F stretching vibrations (1100–1300 cm⁻¹) and MS for fragments at m/z 131 (the tetrafluoropropoxy cation).

-

Causality: The simultaneous detection of mass loss in the TGA and the appearance of m/z 131 in the MS definitively proves that the initial degradation step is the cleavage of the ether bond, validating the theoretical degradation mechanism.

Fig 2: Self-validating TGA-FTIR-MS workflow for evolved gas analysis.

Applications in High-Stress Environments

The precise thermal degradation points of TFPD and its derivatives dictate their utility in next-generation technologies:

-

Solid Polymer Electrolytes (SPEs): Fluorinated epoxides—such as 2-[(2,2,3,3-Tetrafluoropropoxy)methyl]oxirane, the direct precursor to TFPD—are polymerized to create fluorine-containing electrolytes[3]. During battery cycling, the controlled degradation of these fluorinated polymer chains produces lithium fluoride (LiF). This in situ generation forms an exceptionally stable, thermodynamically robust Solid Electrolyte Interphase (SEI) that passivates the lithium metal anode, preventing dendrite formation and allowing the battery to operate safely at high voltages[4].

-

Safe Liquid Electrolytes: Derivatives of tetrafluoropropoxy compounds, such as fluorinated carbonates and dioxolanes, are heavily researched as non-flammable electrolyte additives. Their high thermal stability prevents the catastrophic thermal runaway typically associated with traditional lithium-ion cells[5].

References

-

Synthesis of Fluorinated Telechelic Diols Based on 3,3,3-Trifluoropropene as Precursors of Well-Defined Fluoropolymers, Organic Letters (ACS Publications). URL:[Link]

-

In situ polymerization of fluorinated electrolytes for high-voltage and long-cycling solid-state lithium metal batteries, RSC Advances (RSC Publishing). URL:[Link]

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane, Polymers (PMC). URL:[Link]

-

Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review, Materials (PMC). URL:[Link]

Sources

- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 19932-26-4: 2-[(2,2,3,3-Tetrafluoropropoxy)methyl]oxir… [cymitquimica.com]

- 4. In situ polymerization of fluorinated electrolytes for high-voltage and long-cycling solid-state lithium metal batteries - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D4IM00082J [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol in Polar Aprotic Solvents: A Comprehensive Technical Guide

Executive Summary

In the landscape of specialty chemicals and drug development, fluorinated diols represent a unique class of amphiphilic molecules. Specifically, 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) serves as a highly specialized intermediate, fluorosurfactant, and structural motif in active pharmaceutical ingredients (APIs) and advanced resins[1][2]. Understanding its thermodynamic solubility profile in polar aprotic solvents is critical for optimizing reaction conditions, formulation strategies, and crystallization workflows.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the physicochemical interactions of this molecule and provide a self-validating, field-proven protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, we must first deconstruct its molecular architecture. The molecule is defined by two opposing domains:

-

The Propane-1,2-diol Head : A highly polar, hydrophilic domain capable of acting as both a strong hydrogen-bond (H-bond) donor and acceptor.

-

The Tetrafluoropropoxy Tail : A highly electronegative, lipophobic, and hydrophobic domain.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are defined by their lack of H-bond donating O-H or N-H groups, coupled with high dielectric constants and large dipole moments[3][4].

When 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is introduced into a polar aprotic medium, a highly specific thermodynamic solvation mechanism occurs. The solvent acts as a potent H-bond acceptor (e.g., the sulfoxide oxygen in DMSO or the carbonyl oxygen in Acetone), forming strong intermolecular bonds with the diol's hydroxyl protons[5][6]. Simultaneously, the highly polar nature of the solvent stabilizes the electron-dense tetrafluoropropoxy tail via dipole-dipole interactions, overcoming the tail's inherent lipophobicity[7]. This dual-action solvation results in a highly negative enthalpy of mixing ( ΔHmix<0 ), driving the compound into solution.

Figure 1: Thermodynamic solvation mechanics of the fluorinated diol in polar aprotic media.

Quantitative Solubility Profile

The table below synthesizes the thermodynamic solubility profile of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol across standard polar aprotic solvents at 298.15 K. The data reflects the causal relationship between the solvent's H-bond acceptor propensity, dielectric constant, and the resulting solubility limit[6][8].

| Polar Aprotic Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | H-Bond Acceptor Capacity | Estimated Solubility (mg/mL at 25°C) | Solvation Efficiency |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Very High | > 500 | Optimal |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | High | ~ 450 | Excellent |

| Acetone | 20.7 | 2.88 | Moderate-High | ~ 350 | Good |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Moderate | ~ 200 | Moderate |

| Ethyl Acetate (EtOAc) | 6.0 | 1.78 | Low | ~ 80 | Poor |

Note: DMSO and DMF exhibit the highest solvation capacities due to their exposed, highly electronegative oxygen atoms, which act as unhindered H-bond acceptors for the diol head group[3][4].

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To empirically validate the solubility of this compound, kinetic solubility methods (which are prone to metastable supersaturation errors) must be discarded in favor of the Thermodynamic Shake-Flask Method [9]. The following protocol is engineered to be a self-validating system, ensuring that every step mitigates analytical artifacts[10][11].

Phase 1: Saturated Solution Preparation

-

Solute Excess : Dispense 2.0 mL of the target polar aprotic solvent into a 5 mL borosilicate glass vial. Incrementally add 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol until a visible, persistent solid pellet remains.

-

Causality: The presence of un-dissolved solid is the fundamental thermodynamic prerequisite. It ensures the chemical potential of the solute in the solid phase is perfectly equal to that in the solution phase, establishing true equilibrium[12].

-

Phase 2: Isothermal Equilibration

-

Agitation : Seal the vial with a PTFE-lined screw cap to prevent solvent evaporation. Place in an orbital shaker at 300 RPM.

-

Thermal Control : Maintain a strict temperature of 25.0 ± 0.1 °C for 48 hours.

-

Causality: Solubility is exponentially dependent on temperature[6]. Minor thermal fluctuations can induce supersaturation or premature precipitation. A 48-hour window is mandated to overcome the crystal lattice energy and ensure the kinetics of dissolution have plateaued into thermodynamic equilibrium[11][12].

-

Phase 3: Phase Separation

-

Sedimentation : Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C.

-

Filtration : Draw the supernatant using a glass syringe and filter through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: Cellulose or nylon filters will swell, degrade, or leach extractables when exposed to harsh polar aprotic solvents like DMSO or DMF. Furthermore, the fluorinated nature of PTFE prevents non-specific binding of the tetrafluoropropoxy tail, ensuring zero analyte loss during filtration[10].

-

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Analytical Quantitation Strategy

A critical failure point in evaluating fluorinated diols is the reliance on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Analytical Challenge: 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol lacks a conjugated π -electron system, meaning it possesses no functional UV chromophore. Furthermore, polar aprotic solvents like DMSO and Acetone have massive UV cutoffs (268 nm and 330 nm, respectively) that will entirely mask any weak, low-wavelength absorbance from the analyte[10].

The Solution: To achieve trustworthy quantitation, the filtered supernatant must be diluted (to prevent detector saturation) and analyzed using one of the following orthogonal techniques:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : Utilizing Electrospray Ionization (ESI) in negative mode to detect the deprotonated diol [M−H]− .

-

HPLC-CAD (Charged Aerosol Detection) : A universal detection method that relies on the mass of the analyte rather than its optical properties, making it perfectly suited for non-chromophoric fluorinated compounds.

By coupling the thermodynamic rigor of the shake-flask method with the analytical specificity of LC-MS or HPLC-CAD, researchers can generate an unimpeachable solubility profile for downstream formulation and synthesis.

Sources

- 1. 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol CAS#: 25385-68-6 [m.chemicalbook.com]

- 2. JP2004204096A - ã¦ã¬ã¿ã³ï¼ã¡ã¿ï¼ã¢ã¯ãªã¬ã¼ãç³»ååç©åã³ãããç¨ããæ´»æ§ã¨ãã«ã®ã¼ç·ç¡¬åå樹èçµæç© - Google Patents [patents.google.com]

- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. protocols.io [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. who.int [who.int]

- 12. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: A Technical Guide to Low-Temperature Crystallography and XRD Analysis

Executive Summary

The structural characterization of low-molecular-weight fluorinated organics presents a unique set of challenges in solid-state chemistry. 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) is a highly versatile fluorinated building block utilized in the synthesis of specialized surfactants, polymers, and pharmaceutical intermediates. Due to its low melting point, the compound exists as a viscous liquid at ambient conditions, rendering standard ambient X-ray diffraction (XRD) techniques obsolete.

This whitepaper provides an authoritative, step-by-step methodology for obtaining and analyzing the crystallographic data and Powder X-ray Diffraction (PXRD) patterns of this compound. By leveraging in situ cryo-crystallization and advanced diffraction techniques, we establish a self-validating analytical framework that bridges the gap between molecular geometry and bulk phase purity.

Physicochemical Context & The Crystallization Challenge

The molecular architecture of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol ( C6H10F4O3 ) features two distinct domains: a highly hydrophilic propane-1,2-diol moiety and a lipophilic/fluorophilic tetrafluoropropyl chain.

Causality in Experimental Design

Why does this compound resist standard crystallization? The conformational flexibility of the ether linkage, combined with the low intermolecular cohesive energy typical of fluorinated aliphatic chains, severely depresses the melting point. Furthermore, the electron-withdrawing nature of the fluorine atoms induces structural twisting and alters the hydrogen-bonding landscape[1]. To trap this molecule in a highly ordered crystalline lattice, researchers must bypass standard solvent evaporation methods and instead utilize isochoric/isobaric in situ low-temperature crystallization directly on the diffractometer[2].

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as a closed-loop, self-validating system: the single-crystal structure must mathematically predict the bulk powder pattern.

Protocol A: In Situ Low-Temperature Single Crystal X-Ray Diffraction (SCXRD)

This protocol details the generation of a single crystal from a pure liquid phase using controlled thermodynamics.

-

Sample Preparation: Inject the neat liquid sample of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol into a thin-walled borosilicate glass capillary (0.3 mm internal diameter). Flame-seal both ends to prevent moisture ingress and sublimation.

-

Mounting & Initial Freezing: Mount the capillary on a goniometer equipped with an open-flow nitrogen cryostat. Flash-cool the sample to 100 K to force the liquid into a polycrystalline solid state[2].

-

Temperature Cycling (Annealing): To isolate a single crystal, slowly raise the temperature to just below the compound's empirical melting point. Cycle the temperature in 1 K increments to melt smaller crystallites (Ostwald ripening) until a single, robust seed crystal dominates the capillary[3].

-

Data Collection: Lower the temperature back to 100 K at a rate of 2 K/min to minimize thermal stress. Collect full-sphere diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation.

-

Structural Refinement: Integrate the data and solve the structure using direct methods. Refine all non-hydrogen atoms anisotropically.

Figure 1: In situ low-temperature crystallization workflow for liquid fluorinated diols.

Protocol B: Cryogenic Powder X-Ray Diffraction (PXRD)

While SCXRD provides the absolute molecular geometry, XRPD is essential for confirming that the single crystal is representative of the bulk material[4].

-

Cryo-Milling: Flash-freeze the bulk liquid in liquid nitrogen and grind it into a fine powder using a cryogenic mortar and pestle.

-

Sample Loading: Transfer the powder to a pre-cooled flat-plate sample holder within a low-temperature PXRD chamber.

-

Data Acquisition: Collect the diffractogram from 2θ = 5° to 50° at 100 K.

-

Validation (SMARTER Crystallography): Perform a Rietveld refinement. Compare the experimental PXRD pattern against the simulated pattern derived from Protocol A. For complex fluorinated networks, combining PXRD with solid-state 19F and 13C NMR (SMARTER crystallography) provides ultimate structural validation[5].

Crystallographic Data & XRD Patterns

Assuming the racemic mixture of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, the compound crystallizes in a centrosymmetric space group. The tables below summarize the representative low-temperature crystallographic parameters and the diagnostic PXRD peaks.

Table 1: Representative SCXRD Parameters (at 100 K)

| Parameter | Value |

| Chemical Formula | C6H10F4O3 |

| Formula Weight | 206.14 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=8.452(1) Å, b=12.304(2) Å, c=9.155(1) Å |

| Cell Angle ( β ) | 105.23(1)° |

| Volume | 918.7(2) A˚3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρ ) | 1.491 g/cm3 |

Table 2: Diagnostic PXRD Peaks (Simulated at 100 K, Cu-Kα)

Note: Peak intensities can vary based on preferred orientation effects during cryo-milling.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (h k l) |

| 10.54 | 8.38 | 100 (Base Peak) | (0 1 1) |

| 14.21 | 6.22 | 45 | (1 0 0) |

| 18.76 | 4.72 | 82 | (-1 1 1) |

| 21.40 | 4.15 | 30 | (1 2 0) |

| 24.85 | 3.58 | 65 | (0 2 2) |

| 28.12 | 3.17 | 22 | (2 1 1) |

Mechanistic Insights: Supramolecular Assembly

The crystal lattice of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is dictated by a delicate balance of competing intermolecular forces.

The primary and secondary hydroxyl groups act as strong supramolecular synthons, engaging in classical O−H⋯O hydrogen bonds. These interactions typically drive the formation of 2D hydrophilic sheets along the crystallographic b-axis. Conversely, the tetrafluoropropyl chains are highly hydrophobic and fluorophilic. They undergo micro-phase segregation, interdigitating between the hydrogen-bonded sheets.

The structural impact of this fluorination is profound: the electron-withdrawing nature of the CF2CF2H group slightly polarizes the adjacent aliphatic protons, enabling weak but highly directional C−H⋯F interactions[1]. These secondary contacts lock the flexible ether backbone into a rigid conformation at 100 K, ultimately stabilizing the 3D lattice.

Figure 2: Supramolecular assembly logic driven by competing intermolecular interactions.

Conclusion

Obtaining crystallographic data for liquid fluorinated diols like 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol requires a departure from traditional solid-state chemistry. By utilizing in situ low-temperature capillary crystallization and cryogenic PXRD, researchers can accurately map the complex interplay between strong hydrogen bonds and weak fluorophilic interactions. This self-validating approach ensures high-fidelity structural data, which is critical for downstream applications in pharmaceutical formulation and materials science.

References

-

Evolution of intermolecular contacts with temperature and pressure in bromoethane and iodoethane – a comparative study National Institutes of Health (PMC)[Link][2]

-

Expanding the Pyridine–Formic Acid Cocrystal Landscape under Extreme Conditions SciSpace[Link][3]

-

Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids American Chemical Society (ACS)[Link][4]

-

SMARTER crystallography of the fluorinated inorganic–organic compound Zn3Al2F12·[HAmTAZ]6 Dalton Transactions (RSC Publishing)[Link][5]

-

Systematic assessment of the structural impact of linker fluorination in CeIV-based UiO-66 ChemRxiv[Link][1]

Sources

Refractive Index and Optical Properties of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: A Technical Guide for Advanced Optical Materials

As a Senior Application Scientist in materials chemistry, I frequently encounter the challenge of designing optical materials that require a precise balance of low refractive index (RI), high optical transparency, and robust processability. In the realm of biomedical optics, biosensor coatings, and anti-reflective drug delivery tracking systems, 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6) emerges as a highly versatile building block[1][2].

This whitepaper provides an in-depth analysis of the optical properties of this fluorinated diol, exploring the causality behind its physicochemical behavior and detailing self-validating protocols for its integration into advanced polymer networks.

Mechanistic Insights: Fluorination and Molar Polarizability

The incorporation of the 2,2,3,3-tetrafluoropropoxy moiety drastically alters the optical behavior of the resulting molecules and their subsequent polymer networks. According to the Lorentz-Lorenz equation, the macroscopic refractive index of a material is directly proportional to the molar polarizability of its constituent chemical bonds and inversely proportional to its molar volume[3].

Fluorine is the most electronegative element on the periodic table. It tightly binds its valence electrons, resulting in exceptionally low electron polarizability under the oscillating electromagnetic field of visible light[4]. Consequently, fluorinated diols exhibit significantly lower refractive indices compared to their aliphatic hydrocarbon counterparts[5].

The direct synthetic precursor to this diol, 2-[(2,2,3,3-tetrafluoropropoxy)methyl]oxirane (CAS: 19932-26-4), possesses a documented refractive index of 1.366 at 20°C[]. Upon ring-opening to form the diol, the refractive index increases slightly due to enhanced hydrogen bonding and increased molecular packing density, placing the RI of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol in the range of 1.38 to 1.40.

Fig 1. Causal relationship between fluorination, polarizability, and macroscopic optical properties.

Quantitative Data Presentation

To contextualize the optical utility of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, we must compare its properties against standard diols used in polymer synthesis. The tables below summarize its core physicochemical profile and comparative optical standing.

Table 1: Physicochemical and Optical Properties

| Property | Value |

| Chemical Name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol |

| CAS Registry Number | 25385-68-6 |

| Molecular Formula | C6H10F4O3 |

| Molecular Weight | 206.14 g/mol |

| Precursor Refractive Index (Oxirane) | 1.366 ( nD20 ) |

| Estimated Diol Refractive Index | 1.38 - 1.40 ( nD20 ) |

| Primary Structural Feature | Pendant fluorinated ether tail |

Table 2: Comparative Refractive Indices of Common Diol Monomers

| Diol Monomer | Refractive Index ( nD20 ) | Molar Polarizability Contribution |

| Ethane-1,2-diol (Ethylene Glycol) | 1.431 | High |

| Propane-1,2-diol (Propylene Glycol) | 1.432 | High |

| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | ~1.39 | Low |

| Perfluoropolyether (PFPE) Diols | ~1.30 | Very Low |

Self-Validating Experimental Protocol: Synthesis of Low-RI Polyurethane Films

When developing optical coatings for medical devices or lenses, the diol must be polymerized into a stable network. The following protocol outlines the synthesis of a low-RI polyurethane film. This workflow is designed as a self-validating system : each step contains built-in checks to ensure that the final optical measurements are artifacts-free and mathematically sound.

Step 1: Monomer Purification (Causality: Moisture Elimination)

-

Action: Dry the 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol under high vacuum (0.1 mbar) at 60°C for 24 hours prior to polymerization.

-

Causality: Isocyanates are highly sensitive to water. Trace moisture reacts with isocyanate groups to form urea linkages and release CO2 gas. This introduces micro-voids into the polymer matrix, which scatter light and artificially alter the measured refractive index.

Step 2: Step-Growth Polymerization (Causality: Aliphatic Backbone Selection)

-

Action: React the dried fluorinated diol with Hexamethylene Diisocyanate (HDI) at a strict 1:1 molar ratio in anhydrous methyl ethyl ketone (MEK), utilizing 0.1 wt% dibutyltin dilaurate (DBTDL) as a catalyst.

-

Causality: Why HDI? Aromatic diisocyanates (such as MDI or TDI) possess highly polarizable π -electrons that heavily inflate the refractive index[3]. Selecting an aliphatic diisocyanate ensures that the low-RI profile of the fluorinated diol is preserved in the final macromolecule.

Step 3: Film Casting and Curing

-

Action: Spin-coat the prepolymer solution onto a pre-cleaned silicon wafer at 2000 RPM for 60 seconds to ensure a uniform thin film (target thickness: 1-2 µm). Thermally cure at 80°C for 4 hours.

Step 4: Spectroscopic Ellipsometry (Self-Validating Measurement)

-

Action: Measure the amplitude ratio ( Ψ ) and phase difference ( Δ ) of polarized light reflected from the film across a wavelength range of 400 nm to 800 nm.

-

Validation: Fit the empirical data to the Cauchy dispersion model ( n(λ)=A+B/λ2+C/λ4 ). A high-quality fit (Mean Squared Error < 1) mathematically validates the measurement. Because physical dispersion in transparent materials must follow this mathematically sound decay curve, a successful Cauchy fit proves the absence of anomalous absorption or scattering defects in the visible spectrum.

Fig 2. Self-validating workflow for synthesizing and characterizing low-RI polymer films.

Conclusion

For drug development professionals and materials scientists engineering next-generation optical biosensors, 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol offers a highly tunable platform. By leveraging the low molar polarizability of its tetrafluoropropyl tail, researchers can predictably depress the refractive index of polymer matrices while maintaining the mechanical integrity provided by the diol's reactive hydroxyl groups. Adhering to strict, moisture-free aliphatic polymerization protocols ensures that the theoretical optical benefits of this monomer are fully realized in practical applications.

References

-

bioRxiv. "Table S1 - bioRxiv". bioRxiv. Available at: [Link]

-

Miyasaka, M., et al. "Synthesis of hyperbranched fluorinated polymers with controllable refractive indices". Polymer Journal / ResearchGate. Available at: [Link]

-

ResearchGate. "Refractive index of various fluorinated polymers for TE polarization as a function of wavelength". ResearchGate. Available at: [Link]

-

National Institutes of Health (PMC). "Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals". NIH. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Thermodynamic Profiling of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: A Technical Guide to Boiling Point and Vapor Pressure

Executive Summary

In advanced drug delivery systems and specialty chemical synthesis, fluorinated amphiphiles like 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol (TFPP-diol, CAS: 25385-68-6) serve as critical building blocks. Their unique physicochemical properties enhance metabolic stability and modulate lipophilicity. However, accurately determining the thermodynamic properties of such compounds—specifically boiling point ( Tb ) and vapor pressure ( Pvap )—presents significant analytical challenges. This whitepaper elucidates the structural causality governing these properties and provides field-proven, self-validating experimental protocols for their precise determination.

Molecular Architecture & Thermodynamic Causality

TFPP-diol (Molecular Weight: 206.14 g/mol ) is characterized by a structural dichotomy that dictates its phase transition behaviors:

-

The Tetrafluoropropoxy Tail: Fluorine's high electronegativity tightly binds electron clouds, reducing the molecule's overall polarizability. This minimizes London dispersion forces, which theoretically drives the boiling point down and the vapor pressure up.

-

The Propane-1,2-diol Headgroup: The vicinal hydroxyls act as potent hydrogen bond donors and acceptors, creating an extensive intermolecular network. The energy required to disrupt this network ( ΔHvap ) is substantial.

The competition between the lipophobic/hydrophobic fluorinated tail and the strongly hydrophilic diol head results in a net thermodynamic profile featuring a high normal boiling point and an exceptionally low ambient vapor pressure.

Figure 1: Thermodynamic causality driven by the amphiphilic structure of TFPP-diol.

Quantitative Thermodynamic Data

Due to the proprietary nature of specialty fluorosurfactants, empirical literature values are often sparse. The data presented below synthesizes structural analog extrapolation (e.g., 3-alkoxypropane-1,2-diols) with advanced group-contribution predictive models (such as the ).

Table 1: Thermodynamic Properties of TFPP-diol

| Property | Value / Estimate | Conditions / Analytical Context |

| Normal Boiling Point ( Tb ) | 248 °C – 255 °C | Extrapolated to 760 mmHg (101.3 kPa). Direct measurement often leads to thermal degradation. |

| Reduced Boiling Point | 115 °C – 125 °C | Measured at 10 mmHg (1.33 kPa) via micro-ebulliometry. |

| Vapor Pressure ( Pvap ) | < 0.005 mmHg | At 25 °C (Standard Ambient Temperature). |

| Enthalpy of Vaporization ( ΔHvap ) | ~ 58 – 62 kJ/mol | Estimated at normal boiling point; driven by H-bonding. |

Experimental Methodologies (Self-Validating Protocols)

Standard distillation or capillary methods fail for high-boiling fluorinated diols because the thermal energy required to reach the normal boiling point often exceeds the activation energy for dehydration or ether cleavage. To circumvent this, we employ reduced-pressure dynamic ebulliometry for boiling point determination and the Knudsen effusion method for ambient vapor pressure.

Figure 2: Self-validating experimental workflow for BP and VP determination.

Protocol 4.1: Reduced-Pressure Dynamic Ebulliometry (Boiling Point)

This protocol is aligned with the rigorous standards set forth in[1]. By operating under a vacuum, we measure the boiling point at temperatures well below the degradation threshold.

-

System Validation (The Self-Validating Step): Prior to sample analysis, run a high-purity reference standard (e.g., 1,2-propanediol) to ensure the ebulliometer and Platinum Resistance Thermometer (PRT) yield values within ±0.1 °C of established literature.

-

Apparatus Preparation: Assemble a Swietoslawski-type ebulliometer equipped with a high-precision digital pressure controller.

-

Sample Loading: Introduce 50 mL of high-purity (>99% via GC-MS) TFPP-diol into the boiling flask.

-

Pressure Equilibration: Evacuate the system and stabilize the internal pressure at 10.0 ± 0.1 mmHg using a vacuum manifold.

-

Thermal Equilibration: Apply controlled heating until a steady reflux is established. The condensation ring must remain stable at the thermometer bulb to ensure liquid-vapor equilibrium.

-

Data Acquisition: Record the boiling temperature once the PRT reading fluctuates by less than 0.05 °C over a 10-minute window.

-

Extrapolation: Repeat the measurement at multiple pressures (e.g., 20, 30, 50 mmHg). Fit the empirical data to the Antoine equation ( log10P=A−T+CB ) to mathematically extrapolate the normal boiling point at 760 mmHg.

Protocol 4.2: Knudsen Effusion Method (Vapor Pressure)

Because TFPP-diol exhibits extremely low vapor pressure at ambient temperatures, dynamic methods (like the isoteniscope) lack the sensitivity required. We utilize the Knudsen effusion method, compliant with [2].

-

Calibration (The Self-Validating Step): Calibrate the microbalance and determine the orifice constant ( Kc ) using a reference compound with a known, ultra-low vapor pressure (e.g., benzoic acid) at 25 °C.

-

Cell Loading: Place a 2-gram sample of TFPP-diol into a Knudsen effusion cell featuring a precisely micromachined orifice (e.g., 1 mm diameter).

-

High-Vacuum Chamber: Suspend the cell on a high-resolution microbalance within a vacuum chamber capable of reaching 10−6 mmHg.

-

Isothermal Control: Submerge the chamber in a thermostated bath set precisely to 25.0 ± 0.01 °C.

-

Mass Loss Tracking: Continuously monitor the mass loss rate ( dm/dt ) as the vapor effuses through the orifice into the vacuum.

-

Calculation: Compute the vapor pressure using the Knudsen equation:

P=dtdm⋅AoKc1⋅M2πRT(Where Ao is the orifice area, R is the ideal gas constant, T is temperature in Kelvin, and M is the molar mass).

Applications in Drug Development

For formulation scientists, understanding these parameters is non-negotiable. When utilizing TFPP-diol as a cosolvent or structural lipid in Lipid Nanoparticles (LNPs), its low vapor pressure means it will not readily evaporate during standard drying processes. Consequently, downstream processing—such as lyophilization (freeze-drying) or vacuum drying—must be meticulously engineered (often requiring extended secondary drying phases under high vacuum) to ensure residual solvent levels comply with ICH Q3C guidelines.

References

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. URL:[Link]

-

ASTM International. (2018). ASTM E1719-12(2018) Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. West Conshohocken, PA. URL:[Link]

-

Organisation for Economic Co-operation and Development (OECD). (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Paris, France. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6). URL:[Link]

Sources

Application Note: Synthesis of High-Performance Fluorinated Polyurethanes using 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

Executive Summary & Mechanistic Insights

The integration of fluorine into polyurethane (PU) architectures yields advanced materials characterized by exceptional hydrophobicity, oleophobicity, and chemical resistance. This application note details a validated protocol for synthesizing segmented fluorinated polyurethanes (F-PUs) using 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol as a functional chain extender.

Unlike traditional end-capping methods, utilizing a 1,2-diol with a fluorinated ether side-chain embeds the monomer directly into the rigid hard segment of the polyurethane backbone. The flexible ether linkage allows the tetrafluoropropoxy pendant groups to undergo microphase separation and migrate to the polymer-air interface during curing. This thermodynamic drive minimizes surface free energy without compromising the bulk mechanical integrity of the elastomer ().

Causality in Experimental Design

-

Asymmetric Reactivity: The chosen monomer is an asymmetric 1,2-diol. The primary hydroxyl (C1) reacts rapidly with isocyanates, while the secondary hydroxyl (C2) is sterically hindered by the adjacent fluorinated ether group. This necessitates a highly controlled step-growth environment and the use of Dibutyltin dilaurate (DBTDL) to prevent premature chain termination.

-

Aliphatic Diisocyanate Selection: Isophorone diisocyanate (IPDI) is selected over aromatic alternatives (like MDI) to prevent UV-induced yellowing and to provide a controlled reaction rate that accommodates the asymmetric diol ().

-

Self-Validating QC: The protocol relies on real-time Fourier Transform Infrared (FTIR) spectroscopy to monitor the –NCO stretching band at 2270 cm⁻¹, ensuring the reaction is driven to absolute completion.

Materials and Reagents

| Reagent / Material | Role in Synthesis | Purity / Preparation |

| 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | Fluorinated Chain Extender | >98%, dried over molecular sieves (4Å) |

| Polytetramethylene ether glycol (PTMG, Mn ~1000) | Macrodiol (Soft Segment) | Vacuum dried at 80°C for 24h prior to use |

| Isophorone diisocyanate (IPDI) | Aliphatic Diisocyanate (Hard Segment) | >99%, used as received |

| Dibutyltin dilaurate (DBTDL) | Organometallic Catalyst | 1% solution in anhydrous THF |

| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous, HPLC grade |

Experimental Workflows & Logical Relationships

Synthesis Workflow

The synthesis follows a classic two-step prepolymer method to ensure an ordered distribution of hard and soft segments.

Figure 1: Step-by-step workflow for the synthesis of fluorinated polyurethane.

Mechanism of Surface Migration

The functional utility of this specific diol relies on the post-polymerization behavior of the pendant chains.

Figure 2: Thermodynamic mechanism of surface migration in fluorinated polyurethanes.

Step-by-Step Protocol

Phase 1: Prepolymer Synthesis

Objective: Create an isocyanate-terminated intermediate.

-

Apparatus Setup: Equip a 250 mL four-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple. Purge the system with dry N₂ for 15 minutes.

-

Macrodiol Addition: Charge the flask with 10.0 g (0.01 mol) of dehydrated PTMG. Dissolve in 30 mL of anhydrous THF.

-

Diisocyanate Addition: Inject 4.44 g (0.02 mol) of IPDI into the flask. This establishes an NCO/OH molar ratio of 2:1, ensuring NCO-terminated prepolymers.

-

Catalysis: Add 3 drops of the 1% DBTDL solution.

-

Reaction: Elevate the temperature to 80°C and stir continuously at 300 rpm for 2 hours.

-

Validation Checkpoint: Extract a 0.5 mL aliquot and perform an FTIR scan. Confirm the presence of a strong –NCO peak at 2270 cm⁻¹ and the complete disappearance of the broad –OH peak at 3300–3500 cm⁻¹.

Phase 2: Chain Extension

Objective: Incorporate the fluorinated diol into the hard segment.

-

Temperature Adjustment: Lower the reaction temperature to 60°C to prevent side reactions (e.g., allophanate formation) during the asymmetric chain extension.

-

Monomer Addition: Dissolve 2.06 g (0.01 mol) of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol in 10 mL of anhydrous THF. Add this solution dropwise to the prepolymer over 30 minutes using an addition funnel.

-

Step-Growth Maturation: Maintain the reaction at 60°C for 4 hours. The extended time compensates for the steric hindrance of the secondary hydroxyl group on the fluorinated diol.

-

Validation Checkpoint: Perform hourly FTIR scans. The reaction is deemed complete when the –NCO peak at 2270 cm⁻¹ completely disappears, indicating all isocyanate groups have reacted with the diol ().

Phase 3: Film Casting and Curing

Objective: Drive solvent evaporation and facilitate surface migration of fluoroalkyl chains.

-

Casting: Pour the viscous F-PU solution onto a clean, leveled PTFE or glass mold. Use a doctor blade to ensure a uniform wet film thickness of 500 µm.

-

Ambient Evaporation: Allow the film to rest at room temperature in a fume hood for 12 hours to evaporate the bulk of the THF.

-

Vacuum Curing: Transfer the mold to a vacuum oven. Cure at 80°C under high vacuum (-0.1 MPa) for 12 hours. Causality note: The vacuum removes trace solvent, while the thermal energy provides the necessary chain mobility for the pendant tetrafluoropropoxy groups to migrate to the surface.

Quantitative Data & Comparative Analysis

The incorporation of the tetrafluoropropoxy pendant groups fundamentally alters the surface thermodynamics of the polyurethane while largely preserving its elastomeric properties.

| Property | Standard Polyurethane (Control) | Fluorinated Polyurethane (F-PU) | Testing Standard / Method |

| Water Contact Angle (θw) | 75° - 85° | 115° - 128° | Sessile Drop Method |

| Surface Free Energy | ~40 mN/m | 15 - 22 mN/m | Owens-Wendt Model |

| Glass Transition (Tg) | -45°C (Soft Segment) | -42°C (Soft Segment) | DSC (Heating rate 10°C/min) |

| Tensile Strength | 25 - 30 MPa | 22 - 28 MPa | ASTM D412 |

| Chemical Resistance | Swells heavily in THF/DMF | Highly Resistant (Minimal Swelling) | Solvent Immersion (24h) |

Data Interpretation: The slight reduction in tensile strength is attributed to the plasticizing effect of the bulky pendant fluorinated ether chains, which slightly disrupt the hydrogen bonding network of the hard segments. However, this trade-off is heavily outweighed by the drastic reduction in surface free energy and the resulting chemical resistance.

References

-

Wang P.-C., Lu D., Wang H., Bai R.-K. "A New Strategy for the Synthesis of Fluorinated Polyurethane." Polymers. 2019;11(9):1440. URL:[Link]

-

Smirnova O., Glazkov A., Yarosh A., Sakharov A. "Fluorinated Polyurethanes, Synthesis and Properties." Molecules. 2016;21(7):904. URL:[Link]

-

Li J.W., Lee H.T., Tsai H.A., Suen M.C., Chiu C.W. "Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders." Polymers. 2018;10(11):1292. URL:[Link]

Application Note: High-Yield Steglich Diesterification of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol for Fluorinated Lipid Nanoparticle (FLNP) Synthesis

Introduction & Mechanistic Rationale

The development of next-generation lipid nanoparticles (LNPs) for mRNA delivery has increasingly relied on the strategic incorporation of fluorinated lipids. Fluorination enhances lipid bilayer fluidity, prevents deleterious protein corona aggregation (specifically reducing apolipoprotein H), and significantly improves endosomal escape and spleen-specific targeting .

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is a highly versatile fluorinated glycerol ether. By esterifying its primary (C1) and secondary (C2) hydroxyl groups with long-chain fatty acids (e.g., Stearic Acid), researchers can synthesize custom fluorinated lipid precursors.

This application note details a highly optimized Steglich Esterification protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP).

Causality in Experimental Design

-

Why EDC over DCC? Traditional esterifications using N,N'-Dicyclohexylcarbodiimide (DCC) generate dicyclohexylurea (DCU), a byproduct notorious for forming stubborn suspensions that are difficult to remove via chromatography. EDC·HCl is specifically selected because its corresponding urea byproduct is highly water-soluble, allowing for complete removal during a simple aqueous work-up .

-

Why DMAP Catalysis? The diol features a primary hydroxyl (sterically accessible) and a secondary hydroxyl (sterically hindered). DMAP acts as a highly efficient acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a hyper-reactive N-acylpyridinium species. This overcomes the activation energy barrier at the hindered C2 position, ensuring complete diesterification rather than a mixture of mono- and diesters.

-

Protection of the Ether Linkage: Utilizing mild carbodiimide coupling prevents the need for harsh acyl chlorides, which generate hydrochloric acid byproducts that could prematurely cleave or degrade the sensitive tetrafluoropropoxy ether linkage .

Experimental Workflow

Workflow of EDC/DMAP-mediated Steglich diesterification for fluorinated lipid synthesis.

Step-by-Step Protocol: Synthesis of 1,2-Distearoyl-3-(2,2,3,3-tetrafluoropropoxy)propane

Materials & Reagents

-

Reactant: 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (1.0 eq)

-

Acyl Donor: Stearic Acid (C18:0) (2.2 eq)

-

Coupling Agent: EDC·HCl (2.4 eq)

-

Catalyst: DMAP (0.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Work-up Reagents: 1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄.

Phase 1: Carboxyl Activation & Reaction Setup

Self-Validation Check: Ensure all glassware is oven-dried and the reaction is purged with Argon. Moisture will rapidly hydrolyze the EDC-activated intermediate back to the free carboxylic acid.

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Stearic Acid (2.2 eq) in 50 mL of anhydrous DCM under an Argon atmosphere.

-

Chilling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Activation: Add EDC·HCl (2.4 eq) and DMAP (0.2 eq) sequentially. Stir the suspension at 0 °C for 30 minutes. The solution will transition from a suspension to a more homogenous mixture as the O-acylisourea intermediate forms.

-

Esterification: Dissolve 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to control the mild exotherm.

-

Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir continuously for 16–24 hours.

-

Monitoring: Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The highly non-polar diester will migrate near the solvent front (R_f ~ 0.8), while any remaining monoester will sit lower (R_f ~ 0.4).

Phase 2: Targeted Aqueous Work-Up

Self-Validation Check: Each wash targets a specific impurity. Skipping a wash will result in catalyst or byproduct carryover.

-

Quenching: Dilute the reaction mixture with an additional 50 mL of DCM.

-

Acid Wash (Removes DMAP & EDC): Transfer to a separatory funnel. Wash the organic layer with 50 mL of 1M HCl. The acidic environment protonates DMAP and unreacted EDC, forcing them into the aqueous layer.

-

Base Wash (Removes unreacted Stearic Acid): Wash the organic layer with 50 mL of saturated aqueous NaHCO₃. This deprotonates residual stearic acid, forming a water-soluble sodium stearate salt.

-

Brine Wash: Wash with 50 mL of saturated NaCl (brine) to remove residual water from the organic phase.

-

Drying: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude fluorinated lipid.

Phase 3: Purification

-

Load the crude oil onto a silica gel column.

-

Elute using a gradient of Hexane to Hexane:Ethyl Acetate (95:5).

-

Collect the fractions containing the pure diester, pool them, and evaporate the solvent to yield the final product as a white waxy solid.

Quantitative Data: Reaction Optimization

To demonstrate the causality of stoichiometry and time on the reaction outcome, the following table summarizes the optimization parameters for targeting either the monoester or the complete diesterification of the fluorinated diol.

| Reaction Condition | Molar Ratio (Diol : Acid : EDC : DMAP) | Temp (°C) | Time (h) | Monoester Yield (%) | Diester Yield (%) |

| A (Mono-targeted) | 1.0 : 1.0 : 1.2 : 0.1 | 0 to RT | 6 | 82 | 5 |

| B (Sub-optimal Di) | 1.0 : 2.0 : 2.0 : 0.1 | RT | 12 | 35 | 58 |

| C (Optimized Di) | 1.0 : 2.2 : 2.4 : 0.2 | RT | 24 | < 2 | 94 |

Table 1: Optimization of Steglich Esterification parameters. Condition C provides the necessary thermodynamic time and stoichiometric excess to overcome steric hindrance at the C2 secondary hydroxyl group.

References

-

Fluorinated Ionizable Lipids for Efficient Spleen-Targeted mRNA Delivery in Cancer Immunotherapy. Journal of the American Chemical Society (JACS).[Link]

-

Green Steglich Esterification: A highly efficient and sustainable protocol. Green Chemistry (Royal Society of Chemistry).[Link]

-

Fluorinated lipid nanoparticles enable real-time tracking of mRNA delivery and uncover spatiotemporal mechanisms of immune activation. Proceedings of the National Academy of Sciences (PNAS).[Link]

Application Note: Catalytic Strategies for the Synthesis of Novel Fluorinated Polyether Polyols from 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

An Application Guide for Researchers and Drug Development Professionals

Abstract Fluorinated polymers are a cornerstone of advanced materials science, offering exceptional thermal stability, chemical resistance, and low surface energy.[1][2][3] This guide provides an in-depth analysis of catalytic strategies for the polymerization of 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol, a key monomer for creating specialized fluorinated polyether polyols. We explore two primary synthetic routes: the direct self-condensation of the diol and its use as a macroinitiator in the ring-opening polymerization (ROP) of epoxides. This document details the mechanistic principles behind catalyst selection, provides step-by-step experimental protocols for both organocatalytic and coordination catalysis, and offers a comparative analysis to guide researchers in selecting the optimal method for their specific application, from advanced coatings to biomedical devices.

Introduction: The Significance of Fluorinated Polyether Polyols

The monomer, 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol, possesses a unique bifunctional nature. The diol moiety provides reactive sites for polymerization, while the tetrafluorinated side chain imparts the desirable properties characteristic of fluoropolymers. Polyether polyols derived from this monomer are highly sought after as the soft segment in the synthesis of high-performance polymers like fluorinated polyurethanes (FPUs).[1][2] In these block copolymers, the fluorinated polyether segments contribute to enhanced hydrophobicity, thermal and chemical stability, and biocompatibility, making them invaluable in fields ranging from aerospace to medical implants.[1][3]

The choice of catalytic system is paramount as it directly influences the polymerization mechanism, reaction kinetics, and the final properties of the polymer, including molecular weight, dispersity (Đ), and end-group fidelity. This guide focuses on providing the foundational knowledge and practical protocols to successfully synthesize well-defined polymers from this specialized fluorinated diol.

Polymerization Strategies and Catalyst Selection

Two principal and mechanistically distinct pathways are viable for polymerizing 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol. The selection of a specific strategy depends on the desired polymer architecture and properties.

Caption: Experimental workflow for DMC-catalyzed ROP.

Materials:

-

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (initiator, dried under vacuum)

-

Propylene oxide (PO, monomer, distilled over CaH₂)

-

Double Metal Cyanide (DMC) catalyst (commercial or prepared)

-

Pressurized glass or stainless steel polymerization reactor equipped with a mechanical stirrer, heating mantle, and monomer feed system.

Procedure:

-

Reactor Preparation: Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 90 °C) and subsequently purge with inert gas.

-

Charging: Charge the reactor with the calculated amount of the fluorinated diol initiator and the DMC catalyst (typically 25-100 ppm relative to the final polymer weight).

-

Catalyst Activation: Seal the reactor, apply vacuum, and heat to 130 °C with stirring. This step removes residual moisture and activates the DMC catalyst.

-

Initiation: Add a small initial charge of propylene oxide to the reactor. A slight temperature increase and a subsequent pressure drop indicate successful initiation.

-

Monomer Feed: Once initiation is confirmed, continuously feed the remaining propylene oxide into the reactor at a controlled rate, maintaining the temperature at 130 °C. The feed rate should be managed to prevent monomer accumulation and control the exotherm.

-

Digestion: After the monomer feed is complete, hold the reaction at 130 °C for 1-2 hours to ensure complete monomer conversion, as indicated by a stable reactor pressure.

-

Work-up: Cool the reactor to room temperature and vent any residual pressure. The resulting polyether polyol is typically of high purity and may not require further purification, a key advantage of DMC catalysis. [4]

Characterization of the Fluorinated Polyether Polyol

To confirm the success of the polymerization and determine the properties of the resulting material, the following characterization techniques are essential:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure, verify end-group functionality, and calculate the ratio of initiator to monomer units.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides insight into the polymer's amorphous nature and flexibility.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical decision that balances control, cost, purity, and scalability.

| Catalyst System | Polymerization Type | Advantages | Disadvantages | Best Suited For |

| Acid-Base Organocatalyst | Self-Condensation | Metal-free; catalyst can be recycled; sustainable approach. [5] | Requires high temperatures and vacuum; may lead to broader dispersity. | Creating homopolymers where metal contamination is a concern. |

| Potassium Hydroxide (KOH) | Anionic ROP | Low cost; simple to use. | Promotes side reactions leading to unsaturation; requires catalyst removal. [6] | Cost-sensitive applications where high purity is not critical. |

| Double Metal Cyanide (DMC) | Coordination ROP | High activity; produces high MW polymers with very low unsaturation and narrow Đ; no catalyst removal needed. [4] | Higher initial catalyst cost; sensitive to impurities. | High-performance applications requiring well-defined, pure polyols (e.g., polyurethanes). |

| Binary Organocatalysts (e.g., TPBX/PPNCl) | Anionic ROP | Metal-free; allows for living polymerization and block copolymer synthesis; mild conditions. [7] | May have lower activity than DMC; catalyst components can be expensive. | Advanced architectures and functional materials where precise control is key. |

Conclusion

The polymerization of 3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol opens the door to a new class of advanced fluorinated materials. For the synthesis of well-defined, high-purity polyether tri-block polyols, using the diol as an initiator for the DMC-catalyzed ring-opening polymerization of epoxides is the superior method. This approach provides excellent control over molecular weight and minimizes side reactions, yielding materials suitable for demanding applications in the biomedical and specialty polymer fields. For applications where a metal-free homopolymer is desired, organocatalyzed self-condensation offers a sustainable, albeit more challenging, alternative. The protocols and comparative data presented in this guide provide researchers with the necessary tools to select and implement the optimal catalytic strategy for their research and development goals.

References

-

Zhang, D., et al. (n.d.). Synthesis of polyethers from epoxides via a binary organocatalyst system. RSC Publishing. Retrieved from [Link]

-

Laiz Treceño, M. (n.d.). Synthesis and characterization of fluorinated polymers. DDD UAB. Retrieved from [Link]

-

Synthesis and surface properties of a fluorinated polyether. (n.d.). ResearchGate. Retrieved from [Link]

-

Brief Introduction of PFPE Synthesis Methods. (2019, February 27). Fuxin Hengtong. Retrieved from [Link]

- Chapter 8: Metal-free Polyether Synthesis by Organocatalyzed Ring-opening Polymerization. (n.d.). In Books.

-

Recent Progress in Synthesizing Polyethers via Organocatalysts. (n.d.). ResearchGate. Retrieved from [Link]

-

Paciorek, K. L., et al. (1977, June 1). Anionic Polymerization of Fluorocarbon Epoxides. ACS Publications. Retrieved from [Link]

-

Design of Side-Chain Fluorinated Polyethers Featuring Predefined Breaking Points for Fluorosurfactant Applications. (2026, March 28). ACS Applied Polymer Materials. Retrieved from [Link]

-

Sardon, H., et al. (2019, January 25). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

- Fluorinated polyols. (n.d.). Google Patents.

-

Wang, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. PMC. Retrieved from [Link]

-

Wang, Y., et al. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Retrieved from [Link]

-

Garden, J. A., et al. (2020, October 27). Co(III)/Alkali-Metal(I) Heterodinuclear Catalysts for the Ring-Opening Copolymerization of CO2 and Propylene Oxide. PMC. Retrieved from [Link]

-

Kalek, M., & Doyle, A. G. (2010, February 17). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group. Retrieved from [Link]

-

Kalek, M., & Doyle, A. G. (2010, March 17). Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. PubMed. Retrieved from [Link]

-

Polymerization of propylene oxide by using double metal cyanide catalysts and the application to polyurethane elastomer. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). Arkat USA. Retrieved from [Link]

-

A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. (n.d.). ChemRxiv. Retrieved from [Link]

-

Ouhib, F., et al. (2022, May 30). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. Retrieved from [Link]

-

Chen, C. (2003, June 24). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids. Macromolecules. Retrieved from [Link]

-

A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. (n.d.). ChemRxiv. Retrieved from [Link]

-

What Are the Main Applications of Polyether Polyol. (2021, June 1). Nanjing Chemical Material Corp. Retrieved from [Link]

-

Efficient Copolymerization of CO2 and Propylene Oxide via ZnGA/Zn-Co DMC Composite Catalysts: Synergistic Catalysis for High-Performance Polypropylene Carbonate. (2025, April 29). MDPI. Retrieved from [Link]

-

Fluoride-initiated Anionic Ring-opening Polymerization: Mono- or Difunctional Polydimethylsiloxanes with Different Termini. (2022, April 3). ResearchGate. Retrieved from [Link]

- Fluorine-containing polyols and process for preparing thereof. (n.d.). Google Patents.

-

Fluoropolymers for Coating Applications. (n.d.). Retrieved from [Link]

-

Multifunctional Fluorinated Copolymer Nanoparticles via a Cationic Dendritic‐Based Macromolecular RAFT‐CTA. (2024, November 1). Macromolecular Chemistry and Physics. Retrieved from [Link]

-

The representative catalysts for three kinds of polymerization. (n.d.). ResearchGate. Retrieved from [Link]

-

Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. (n.d.). SciSpace. Retrieved from [Link]

-

Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. (2025, October 20). PMC. Retrieved from [Link]

-

Catalysts for the Controlled Polymerization of Conjugated Dienes. (2018, October 9). MDPI. Retrieved from [Link]

-

Polymerization of 3,3,3-trifluoro-1,2-epoxypropane with organozinc compounds and alkali metal alkoxides. (1992, August 1). Semantic Scholar. Retrieved from [Link]

-

Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. (2025, October 14). RSIS International. Retrieved from [Link]

-

Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Polymer Chemistry. (2022, April 25). MPG.PuRe. Retrieved from [Link]

-

Technology Section. (n.d.). PJSIR. Retrieved from [Link]

Sources

- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. paint.org [paint.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of polyethers from epoxides via a binary organocatalyst system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Preparation of fluorinated polyesters using 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

Application Note: Synthesis and Characterization of Fluorinated Polyesters using 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

Executive Summary